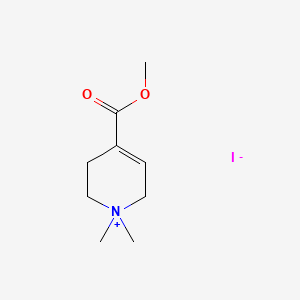

Isoarecoline methiodide

Description

Isoarecoline methiodide (CAS: 100752-86-1) is a quaternary ammonium compound derived from the alkaloid arecoline. Its molecular formula is C₉H₁₆NO·I, with a molecular weight of 281.13 g/mol . Structurally, it features a pyridinium core substituted with acetyl and dimethyl groups, forming a 4-acetyl-1,2,3,6-tetrahydro-1,1-dimethylpyridinium iodide configuration. This compound is primarily studied for its pharmacological activity as a muscarinic receptor agonist, particularly in the context of renal and neural systems .

Properties

CAS No. |

52632-31-2 |

|---|---|

Molecular Formula |

C9H16INO2 |

Molecular Weight |

297.13 g/mol |

IUPAC Name |

methyl 1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-carboxylate;iodide |

InChI |

InChI=1S/C9H16NO2.HI/c1-10(2)6-4-8(5-7-10)9(11)12-3;/h4H,5-7H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

QZESFHFVKXPYHG-UHFFFAOYSA-M |

SMILES |

C[N+]1(CCC(=CC1)C(=O)OC)C.[I-] |

Canonical SMILES |

C[N+]1(CCC(=CC1)C(=O)OC)C.[I-] |

Synonyms |

isoarecoline methiodide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Arecoline

- Molecular Formula: C₇H₁₁NO₂

- Key Differences : Arecoline is a tertiary amine, lacking the quaternary ammonium group and iodide counterion present in isoarecoline methiodide.

- Pharmacological Activity: Both compounds act as muscarinic agonists, but this compound exhibits higher receptor specificity due to its quaternary structure, which limits blood-brain barrier penetration. Studies on rat kidney cortex receptors classified this compound as part of monophasic inhibition curves, suggesting uniform binding to M3 receptors, whereas arecoline may interact with multiple subtypes .

Bicuculline Methiodide

- Molecular Formula: C₂₁H₂₀NO₆·I

- Key Differences: While both are methiodide salts, bicuculline methiodide acts as a GABAₐ receptor antagonist and SK channel blocker.

Functionally Similar Compounds

Methylfurtrethonium

- Molecular Formula : C₈H₁₈N₂O₂

- Pharmacological Comparison: Like this compound, methylfurtrethonium is a muscarinic agonist. However, its inhibition constant (Ki) for M3 receptors is significantly lower (~0.23 µM for pirenzepine analogs), suggesting weaker binding compared to this compound’s monophasic inhibition profile .

5-(2-Pyridyl Methiodide)-o-Acridylethene

Data Tables

Table 1: Structural and Pharmacological Properties

Table 2: Inhibition Constants (Ki) in M3 Receptor Studies

| Compound | Ki (µM) | Study Model |

|---|---|---|

| This compound | Not quantified | Rat kidney cortex |

| Pirenzepine | 0.23 ± 0.02 | Rat kidney cortex |

| Methoctramine | 1.67 ± 0.02 | Rat kidney cortex |

Research Findings and Contradictions

- Receptor Specificity: this compound’s monophasic inhibition curves in renal M3 receptor studies suggest a single high-affinity binding site, contrasting with arecoline’s broader receptor interactions .

- Thermal Stability : Similar decomposition temperatures (~220°C) in methiodide derivatives like 5-(2-pyridyl methiodide)-o-acridylethene highlight shared stability traits due to iodide counterions .

- Functional Paradox : Bicuculline methiodide’s lack of impact on neuronal resonance (despite SK channel blockade) contrasts with this compound’s direct receptor activation, underscoring structural determinants of function .

Q & A

Q. What experimental methods are recommended for determining the identity and purity of Isoarecoline methiodide in synthetic studies?

To confirm identity and purity, employ a combination of spectroscopic (e.g., -NMR, -NMR, IR) and chromatographic techniques (HPLC, GC-MS). Elemental analysis should validate stoichiometry. For reproducibility, document solvent systems, temperature, and instrumentation parameters. New compounds require full characterization, while known compounds need cross-referencing with literature data .

Q. How should researchers design a baseline pharmacological study to assess this compound’s receptor interactions?

Use in vitro assays (e.g., radioligand binding, functional cAMP assays) with controlled cell lines expressing target receptors (e.g., muscarinic acetylcholine receptors). Include positive/negative controls and dose-response curves. Statistical power analysis ensures adequate sample sizes. Preliminary molecular docking simulations (e.g., AutoDock) can guide experimental focus .

Q. What are the critical steps for synthesizing this compound with high reproducibility?

Follow a stepwise protocol: (1) Optimize reaction conditions (solvent, catalyst, temperature) via Design of Experiments (DoE); (2) Monitor intermediates by TLC or LC-MS; (3) Isolate the product via recrystallization or column chromatography; (4) Validate purity (>95%) via HPLC. Document deviations and provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Adopt a systematic approach:

- Meta-analysis : Compare studies for methodological differences (e.g., cell lines, assay conditions).

- Validation : Replicate key experiments under standardized protocols.

- Statistical reconciliation : Apply multivariate regression to isolate confounding variables (e.g., solvent effects, impurity profiles).

Contradictions may arise from batch variability or unaccounted receptor subtypes .

Q. What advanced strategies optimize this compound’s synthetic yield while minimizing byproducts?

Implement kinetic and thermodynamic profiling:

- Reaction monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation.

- DoE-guided optimization : Vary parameters (e.g., stoichiometry, solvent polarity) to identify Pareto-optimal conditions.

- Green chemistry principles : Substitute hazardous reagents (e.g., iodomethane) with safer alternatives. Computational tools (e.g., Gaussian for transition-state modeling) predict reaction pathways .

Q. How can mixed-methods approaches address gaps in understanding this compound’s mechanism of action?

Combine:

- Quantitative : High-throughput screening (HTS) for dose-dependent receptor activation.

- Qualitative : Transcriptomic profiling (RNA-seq) to identify downstream signaling pathways.

Use a convergent design: Analyze HTS and omics datasets independently, then integrate via joint displays (e.g., heatmaps, network models). Frameworks like PICO ensure alignment between hypotheses and methodologies .

Q. What computational tools are effective for modeling this compound’s pharmacokinetics?

Leverage:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., GROMACS).

- QSAR models : Predict ADMET properties using curated datasets (e.g., ChEMBL).

- Docking refinement : Apply free-energy perturbation (FEP) for binding affinity accuracy. Validate predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models) .

Methodological & Ethical Considerations

Q. How can researchers ensure data integrity in multi-institutional studies on this compound?

- Pre-registration : Document protocols on platforms like Open Science Framework.

- Blinded analysis : Separate data collection and interpretation teams.

- Audit trails : Use blockchain or encrypted lab notebooks (e.g., LabArchives) for tamper-proof records.

- Open-ended questions : Include mandatory free-text responses in surveys to detect fraudulent patterns .

Q. What statistical methods are appropriate for analyzing variability in this compound’s cytotoxicity assays?

Apply:

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for inter-group comparisons.

- Mixed-effects models to account for plate-to-plate variability.

- Power analysis to determine minimum n for significance. Report confidence intervals and effect sizes (e.g., Cohen’s d) .

Q. How should researchers address ethical challenges in human tissue-based studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.